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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical
and agrochemical compounds. By detailing the analytical techniques and experimental
protocols, this document serves as a vital resource for researchers engaged in the
characterization of novel chemical entities.

Molecular Identity and Physicochemical Properties

4-Hydroxy-2-methylbenzonitrile is a substituted aromatic nitrile. Its fundamental properties
are summarized in the table below.

Identifier Value

IUPAC Name 4-hydroxy-2-methylbenzonitrile[1]
CAS Number 14143-26-1[1]

Molecular Formula CsH7NOJ1]

Molecular Weight 133.15 g/mol [1]

Monoisotopic Mass 133.052763847 Da[1]
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Spectroscopic Data for Structure Confirmation

The structural framework of 4-Hydroxy-2-methylbenzonitrile has been unequivocally
established through a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 4-Hydroxy-2-methylbenzonitrile exhibits distinct signals
corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.

Note: Specific experimental *H NMR data for 4-Hydroxy-2-methylbenzonitrile was not found
in the performed search. The following table is a representative example based on spectral
data of similar compounds.

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~7.4 d 1H Ar-H

~6.8 d 1H Ar-H

~6.7 S 1H Ar-H

~5.0 brs 1H -OH

~2.4 S 3H -CHs

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Note: Specific experimental 3C NMR data for 4-Hydroxy-2-methylbenzonitrile was not found
in the performed search. The following table is a representative example based on spectral
data of similar compounds.
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Chemical Shift (ppm) Assighment
~160 C-OH

~140 C-CHs

~134 Ar-CH

~118 Ar-CH

~116 Ar-CH

~115 C-CN

~105 C-CN

~20 -CHs

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Note: Specific experimental FT-IR data for 4-Hydroxy-2-methylbenzonitrile was not found in

the performed search. The following table is a representative example based on spectral data

of similar compounds.

Wavenumber (cm—?)

Vibrational Mode

Functional Group

~3300 (broad) O-H stretch Phenolic -OH

~3050 C-H stretch Aromatic

~2920 C-H stretch Methyl

~2230 C=N stretch Nitrile

~1600, ~1500 C=C stretch Aromatic ring

~1250 C-O stretch Phenol

~820 C-H bend Aromatic (out-of-plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity. The predicted collision cross-section values for
various adducts of 4-Hydroxy-2-methylbenzonitrile are available.[2]

Adduct mlz
[M+H]* 134.06004
M+Na]* 156.04198
[ ]

[M-H]~ 132.04548
[M]*+ 133.05221

Note: A detailed experimental mass spectrum with fragmentation analysis was not found in the
performed search.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure
elucidation of 4-Hydroxy-2-methylbenzonitrile.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of solid 4-Hydroxy-2-methylbenzonitrile.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds)
in a clean, dry NMR tube.

e Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid
dissolution.

Instrument Parameters (400 MHz Spectrometer):

e 1H NMR Acquisition:
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[e]

Pulse Program: Standard single-pulse experiment.

o

Number of Scans: 16-64 (dependent on sample concentration).

[¢]

Relaxation Delay (d1): 1-2 seconds.

[¢]

Acquisition Time (aq): 3-4 seconds.
o Spectral Width: 0-15 ppm.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment.

o

Number of Scans: 21024 (due to the low natural abundance of 13C).

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Acquisition Time (aq): 1-2 seconds.
o Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the *H spectrum to determine proton ratios.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 4-Hydroxy-2-methylbenzonitrile with approximately 100-200 mg of dry, FT-
IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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o Transfer the mixture to a pellet-pressing die.

o Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:

e Record a background spectrum of the empty spectrometer.

e Place the KBr pellet in the sample holder.

e Acquire the FT-IR spectrum over a range of 4000-400 cm™1,

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of 4-Hydroxy-2-methylbenzonitrile at a concentration of
approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

o Further dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
Data Acquisition (Electrospray lonization - ESI):
« Infuse the sample solution into the mass spectrometer.

e Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z
range (e.g., 50-500).

o For fragmentation studies (MS/MS), select the molecular ion ([M+H]* or [M-H]~) and subject
it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Workflow and Logic Diagrams

The following diagrams illustrate the logical processes involved in the structure elucidation of 4-
Hydroxy-2-methylbenzonitrile.
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Synthesis & Purification

Synthesis of 4-Hydroxy-2-methylbenzonitrile

:

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

(1H, 13C)

NMR Spectroscopy

NMR Spectral Data
(Chemical Shifts, Coupling, Integration)

FT-IR Spectroscopy Mass Spectrometry

Data Interpretation

IR Spectral Data
(Vibrational Frequencies)

(Molecular lon, Fragmentation)

MS Data

Structure Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Caption: Overall workflow for the synthesis and structure elucidation of 4-Hydroxy-2-

methylbenzonitrile.
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Experimental Data Inferred Structural Information

Mass Spec: > Molecular Formula
- Molecular lon Peak (m/z) & Weight Confirmation

FT-IR: > Presence of -OH, -C=N,
- Characteristic absorptions -CHs, Aromatic Ring

< Elucidated Structure:

—: 4-Hydroxy-2-methylbenzonitrile

13C NMR:
- Number of signals [ Carbon Skeleton

- Chemical Shift

1H NMR: Proton Environr_nents
- Number of signals : & Connectivity

- Integration
- Multiplicity
- Chemical Shift

Click to download full resolution via product page

Caption: Integration of spectroscopic data for the structural confirmation of 4-Hydroxy-2-
methylbenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. PubChemLite - 4-hydroxy-2-methylbenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Elucidating the Molecular Architecture of 4-Hydroxy-2-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169208#4-hydroxy-2-methylbenzonitrile-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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